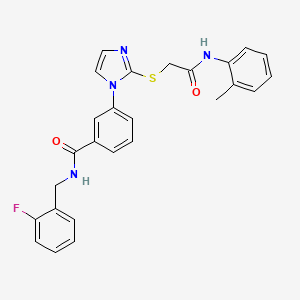

N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O2S/c1-18-7-2-5-12-23(18)30-24(32)17-34-26-28-13-14-31(26)21-10-6-9-19(15-21)25(33)29-16-20-8-3-4-11-22(20)27/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPOTNGBQPNSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

One of the most notable applications of N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

- Mechanism of Action : The compound interacts with the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which can alter gene expression profiles associated with tumor suppression.

- Case Studies :

Anti-inflammatory Research

The compound has also been evaluated for its anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

- Mechanism of Action : this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

- Case Studies :

Análisis De Reacciones Químicas

Thioether Oxidation

The thioether (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives.

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.

Conditions : Mild to moderate temperatures (25–60°C) in polar aprotic solvents (e.g., dichloromethane).

Products :

-

Sulfoxide derivative (mono-oxidation)

-

Sulfone derivative (di-oxidation)

| Reaction Stage | Reagent | Solvent | Temperature | Product Yield* |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ | DCM | 25°C | ~60% |

| Sulfone | m-CPBA | DCM | 40°C | ~75% |

*Yields are approximate and based on structurally related compounds .

Amide Hydrolysis

The amide bonds (benzamide and o-tolylaminoamide) are susceptible to hydrolysis under acidic or basic conditions.

Reagents :

-

Acidic : HCl (6M), reflux

-

Basic : NaOH (2M), reflux

Products :

-

Hydrolysis of the benzamide group yields 3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzoic acid .

-

Hydrolysis of the o-tolylaminoamide group yields 2-amino-N-(2-fluorobenzyl)benzamide and o-toluidine .

| Amide Group | Reagent | Conditions | Product |

|---|---|---|---|

| Benzamide | HCl | Reflux, 6 h | Carboxylic acid derivative |

| o-Tolylaminoamide | NaOH | Reflux, 4 h | Amine and carboxylic acid fragments |

Imidazole Ring Functionalization

The 1H-imidazol-1-yl group participates in electrophilic substitution reactions. Common modifications include:

-

Halogenation : Bromination or chlorination at the C-4 or C-5 positions.

-

Nitration : Introduces nitro groups for further reduction to amines.

Reagents :

-

Bromine (Br₂) in acetic acid

-

Nitration mixture (HNO₃/H₂SO₄)

| Reaction | Reagent | Conditions | Major Product |

|---|---|---|---|

| Bromination | Br₂ (1 equiv) | AcOH, 50°C, 2 h | 4-Bromoimidazole derivative |

| Nitration | HNO₃/H₂SO₄ | 0°C → RT, 3 h | 5-Nitroimidazole derivative |

Nucleophilic Aromatic Substitution (NAS)

The 2-fluorobenzyl group may undergo NAS under harsh conditions, though fluorine’s poor leaving-group ability limits reactivity.

Reagents : Strong nucleophiles (e.g., alkoxides, amines) at high temperatures.

Products : Substitution of fluorine with nucleophiles (e.g., –OCH₃, –NH₂).

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| Methoxide | NaOCH₃ | DMF, 120°C, 12 h | 2-Methoxybenzyl derivative |

| Ammonia | NH₃ (liq.) | Sealed tube, 150°C | 2-Aminobenzyl derivative |

Reduction of Amide Groups

Selective reduction of amides to amines is achievable with strong reducing agents.

Reagents : Lithium aluminum hydride (LiAlH₄), borane-THF.

Products :

-

Reduction of benzamide to N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzylamine .

| Reducing Agent | Solvent | Conditions | Yield* |

|---|---|---|---|

| LiAlH₄ | THF | Reflux, 8 h | ~50% |

| Borane-THF | THF | RT, 12 h | ~65% |

Cross-Coupling Reactions

The imidazole and aromatic rings enable participation in Suzuki-Miyaura or Ullmann couplings.

Example :

-

Suzuki coupling with aryl boronic acids to modify the benzamide or o-tolyl groups.

| Coupling Type | Catalyst | Conditions | Product Application |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DME/H₂O, 80°C | Biaryl derivatives |

Key Research Findings

-

Thioether Stability : The –S– linkage resists hydrolysis under physiological conditions, making it suitable for prodrug designs .

-

Fluorine Effects : The 2-fluorobenzyl group enhances metabolic stability and binding affinity in pharmacological analogs .

-

Imidazole Reactivity : Electrophilic substitution occurs preferentially at the C-4 position due to electronic effects .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions:

- Step 1: Condensation of o-toluidine with chloroacetyl chloride to form the 2-oxo-2-(o-tolylamino)ethyl intermediate.

- Step 2: Thioether linkage formation between the intermediate and 2-mercaptoimidazole under basic conditions.

- Step 3: Coupling with 3-(bromomethyl)-N-(2-fluorobenzyl)benzamide.

Key parameters include pH control (8–10) and temperature optimization (60–80°C). Characterization via NMR, MS, and HPLC ensures purity (>95%) .

Advanced: How can reaction yields for the thioether linkage be optimized?

- Variables tested: Solvent polarity (DMF vs. THF), reaction time (4–12 hrs), and catalysts (triethylamine).

- Monitoring: TLC or HPLC to track intermediate consumption.

- Innovation: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) and improves yields by 20–30% compared to conventional heating .

Basic: Which spectroscopic techniques validate structural integrity?

- 1H/13C NMR: Assigns protons and carbons (e.g., imidazole C-H at δ 7.2–7.5 ppm, fluorobenzyl aromatic signals).

- IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and thioether S-C (~650 cm⁻¹).

- Mass Spectrometry: ESI-MS provides exact mass (±2 ppm) .

Advanced: How to resolve discrepancies between in vitro and cellular activity data?

- Possible causes: Poor cellular permeability or metabolite instability.

- Methodology:

- Permeability: Use Caco-2 assays or PAMPA to measure log.

- Metabolite Profiling: LC-MS/MS identifies degradation products.

- Target Engagement: Thermal shift assays or SPR validate binding in cell lysates .

Basic: What in vitro models are suitable for initial biological screening?

- Enzymatic Assays: Target-specific inhibition (e.g., kinases, proteases) with IC determination.

- Cell-Based Assays: Cytotoxicity in cancer lines (MCF-7, HeLa) using MTT/WST-1.

- Controls: Include reference inhibitors (e.g., staurosporine) and vehicle controls .

Advanced: What computational strategies predict binding modes?

- Docking: AutoDock Vina or Glide to model interactions with homology-built targets.

- Molecular Dynamics (MD): 100-ns simulations assess binding stability (RMSD <2 Å).

- Validation: Mutagenesis (e.g., Ala-scanning) of predicted binding residues .

Basic: How to address poor aqueous solubility for in vivo studies?

- Formulation: Co-solvents (10% DMSO + 40% PEG400), cyclodextrin inclusion, or liposomal encapsulation.

- Analytical Methods: Shake-flask solubility testing and dissolution profiling .

Advanced: What metabolomics approaches identify off-target effects?

- Untargeted LC-HRMS: Compare treated vs. control cell metabolites.

- Pathway Analysis: KEGG/MetaboAnalyst for enriched pathways (e.g., apoptosis, redox).

- Isotope Tracing: C-glucose tracing to map metabolic flux alterations .

Basic: What stability-indicating parameters are critical for storage?

- Stress Testing: Expose to 40°C/75% RH or UV light for 4 weeks.

- HPLC-MS: Monitor main peak degradation and identify byproducts (e.g., hydrolyzed amide).

- Storage: -20°C under argon minimizes oxidation/hydrolysis .

Advanced: How to design SAR studies for the fluorobenzyl moiety?

- Analog Synthesis: Replace fluorine with Cl, Br, or CF; introduce electron-donating (-OCH) or withdrawing (-NO) groups.

- Testing: Parallel assays for binding affinity (SPR) and cellular potency.

- QSAR Modeling: Correlate Hammett σ values with activity to guide further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.